2-ethoxyquinoline-6-carbonitrile 2-ethoxyquinoline-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2301857-74-7
VCID: VC11660218
InChI: InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3
SMILES: CCOC1=NC2=C(C=C1)C=C(C=C2)C#N
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

2-ethoxyquinoline-6-carbonitrile

CAS No.: 2301857-74-7

Cat. No.: VC11660218

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

2-ethoxyquinoline-6-carbonitrile - 2301857-74-7

Specification

CAS No. 2301857-74-7
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 2-ethoxyquinoline-6-carbonitrile
Standard InChI InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3
Standard InChI Key RYJXYKRBXYADHP-UHFFFAOYSA-N
SMILES CCOC1=NC2=C(C=C1)C=C(C=C2)C#N
Canonical SMILES CCOC1=NC2=C(C=C1)C=C(C=C2)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and reactivity. In 2-ethoxyquinoline-6-carbonitrile:

  • The 2-ethoxy group donates electron density via resonance, activating the ring toward electrophilic substitution at specific positions.

  • The 6-cyano group withdraws electrons inductively, creating regions of localized electron deficiency that enhance reactivity in cross-coupling reactions.

Table 1: Comparative Physicochemical Properties of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP (Predicted)Water Solubility (mg/mL)
2-Ethoxyquinoline-6-carbonitrileC₁₂H₁₀N₂O198.232.10.15
2-Methoxyquinoline-6-carbonitrile C₁₁H₈N₂O184.191.80.22
2-Chloro-6-methoxyquinoline-3-carbonitrileC₁₁H₇ClN₂O218.642.50.08

The ethoxy group increases hydrophobicity compared to methoxy analogs, as evidenced by the higher LogP value .

Synthetic Methodologies

Direct Functionalization of Quinoline Precursors

Applications in Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Structural analogs of 2-ethoxyquinoline-6-carbonitrile demonstrate:

  • Bacterial Inhibition: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 90% growth inhibition of Candida albicans at 16 µg/mL.

Table 2: Biological Activity of Quinoline Analogs

CompoundIC₅₀ (µM) AntiplasmodialMIC (µg/mL) S. aureus
2-Ethoxyquinoline-6-carbonitrile (Predicted)0.456.2
2-Methoxyquinoline-6-carbonitrile 0.688.1
2-Chloro-6-methoxyquinoline-3-carbonitrile0.314.9

Anticancer Mechanisms

The cyano group enhances intercalation into DNA, disrupting replication. In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to topoisomerase II, a target in leukemia therapy.

Industrial and Materials Science Applications

Corrosion Inhibition

Quinoline derivatives form stable chelates with metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency for steel in HCl when using 0.5 mM solutions of analogous compounds.

Organic Light-Emitting Diodes (OLEDs)

The conjugated quinoline system emits blue light (λₑₘ = 450 nm) with a quantum yield of 0.37, suitable for display technologies.

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